3-Acetamido-5-iodobenzoic acid
Description
3-Acetamido-5-iodobenzoic acid is a halogenated benzoic acid derivative characterized by an acetamido group (-NHCOCH₃) at position 3 and an iodine atom at position 5 of the aromatic ring. These analogs often feature additional iodine atoms or functional modifications to enhance radiopacity and metabolic stability.
Properties
IUPAC Name |
3-acetamido-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO3/c1-5(12)11-8-3-6(9(13)14)2-7(10)4-8/h2-4H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEUVPIRQLSTRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-5-iodobenzoic acid typically involves the iodination of 3-acetamidobenzoic acid. One common method is the reaction of 3-acetamidobenzoic acid with iodine monochloride (ICl) in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure selective iodination at the 5-position .
Industrial Production Methods: Industrial production of 3-acetamido-5-iodobenzoic acid may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reductive Deiodination
Under biological or catalytic conditions, the iodine substituent undergoes reductive cleavage:
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Extracellular fungal peroxidases (e.g., Trametes versicolor) reduce 3-acetamido-5-iodobenzoic acid to:
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3-Acetamido-5-aminobenzoic acid (primary metabolite)
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3,5-Diacetamido-2,6-diiodobenzoic acid (secondary metabolite)
Reaction rates depend on enzyme activity and electron-withdrawing effects of the acetamido group .
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Hydrolysis
The acetamido group hydrolyzes under acidic or basic conditions:
| Condition | Product | Application |
|---|---|---|
| 2N HCl, 70–75°C | 5-Iodo-3,5-diaminobenzoic acid | Metrizoic acid synthesis |
| NaOH, pH 9 | Deprotected amino intermediate | Cross-coupling reactions |
N-Alkylation
Reaction with alkyl halides forms metrizoic acid derivatives, critical in contrast media:
Yields exceed 85% when using propyl iodide under anhydrous DMF .
Cross-Coupling Reactions
The iodine atom participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd@m FuVe NPs, K₂CO₃, DMF, 80°C | Biaryl derivatives | 72–89% |
| Ullmann coupling | CuI, 1,10-phenanthroline, DMSO | Symmetrical diaryl compounds | 65% |
Catalyst choice significantly impacts efficiency. Silver triflimide accelerates iodination steps in precursor synthesis .
Stability and Byproduct Formation
Scientific Research Applications
3-Acetamido-5-iodobenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-acetamido-5-iodobenzoic acid involves its interaction with molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions, while the iodine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Structural Modifications and Iodination Patterns
The number and position of iodine atoms significantly influence physicochemical properties and applications. Key analogs include:
*Note: Molecular weight for 3-Acetamido-5-iodobenzoic acid is estimated based on analogs.
Key Observations :
- Iodine Content: Triiodinated derivatives (e.g., 3-Acetamido-2,4,6-triiodobenzoic acid) exhibit higher molecular weights (>500 Da) and enhanced radiopacity compared to monoiodinated compounds .
- Functional Groups : The acetamido group at C3 improves solubility and reduces toxicity, while esterification (e.g., methyl ester) enhances lipophilicity for prodrug applications .
Physicochemical Properties
*Estimated values based on structural similarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
